3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Overview
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a difluorophenyl sulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The piperazine moiety is then introduced via nucleophilic substitution, and finally, the difluorophenyl sulfonyl group is attached using sulfonylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical properties and reactivity.
Scientific Research Applications
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
- 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine stands out due to the presence of the difluorophenyl sulfonyl group and the thiophene ring. These functional groups contribute to its unique chemical properties, such as increased stability, specific reactivity patterns, and potential biological activity. The combination of these features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S2/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXVOCESRPUED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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